molecular formula C13H14N8O2 B11636664 8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11636664
M. Wt: 314.30 g/mol
InChI Key: PFWQLSQPWDMOHC-UHFFFAOYSA-N
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Description

8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a diazenyl group attached to a purine ring system. The presence of the diazenyl group and the purine ring makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:

    Diazotization Reaction: The starting material, 2,4-diaminophenyl, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Used in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

    Pathways Involved: It may interfere with DNA synthesis and repair, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-DIAMINOPHENYL)DIAZEN-1-YL]PHENOL: Similar in structure but lacks the purine ring.

    4-[(E)-2-{3-[(E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]PHENYL}DIAZEN-1-YL]BENZENE-1,3-DIAMINE: Another diazenyl derivative with different substituents.

Uniqueness

8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both the diazenyl group and the purine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N8O2

Molecular Weight

314.30 g/mol

IUPAC Name

8-[(2,4-diaminophenyl)diazenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H14N8O2/c1-20-10-9(11(22)21(2)13(20)23)16-12(17-10)19-18-8-4-3-6(14)5-7(8)15/h3-5H,14-15H2,1-2H3,(H,16,17)

InChI Key

PFWQLSQPWDMOHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N=NC3=C(C=C(C=C3)N)N

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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